molecular formula C92H120N4O20 B560248 threo Ifenprodil hemitartrate

threo Ifenprodil hemitartrate

Cat. No.: B560248
M. Wt: 1601.9 g/mol
InChI Key: MMUFFGLAKFWLGJ-RRQZTXAJSA-N
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Description

Contextualizing GluN2B-Selective N-Methyl-D-Aspartate Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are crucial ionotropic glutamate (B1630785) receptors in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory. nih.gov These receptors are typically heterotetrameric complexes composed of two GluN1 subunits and two GluN2 subunits. nih.govnih.gov The GluN2 subunit has four subtypes (GluN2A, GluN2B, GluN2C, and GluN2D), which determine the receptor's functional properties and are expressed differently throughout the brain. nih.govnih.gov

Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in various neurological disorders due to excessive calcium influx, leading to excitotoxicity and neuronal damage. patsnap.com This has driven the development of selective antagonists that can target specific NMDA receptor subtypes, offering a more precise therapeutic approach with potentially fewer side effects than non-selective antagonists. nih.govmdpi.com

Ifenprodil (B1662929) was one of the first compounds discovered to exhibit selectivity for the GluN2B subunit. nih.govnih.gov It acts as a non-competitive antagonist, binding to a site at the interface of the GluN1 and GluN2B amino-terminal domains, distinct from the glutamate and glycine (B1666218) binding sites. nih.govcellphysiolbiochem.com Threo-ifenprodil hemitartrate, a specific stereoisomer of ifenprodil, demonstrates potent and selective antagonism of GluN2B-containing NMDA receptors. Its selectivity for GluN2B over other GluN2 subunits is a key feature, with studies showing a significantly higher affinity for GluN2B compared to GluN2A, GluN2C, and GluN2D. This selectivity allows researchers to specifically investigate the roles of GluN2B-containing NMDA receptors in various physiological and pathological processes. nih.gov

Significance as a Research Probe and Pharmacological Tool in Neuroscience

The high selectivity of threo-ifenprodil hemitartrate for the GluN2B subunit makes it an invaluable pharmacological tool in neuroscience research. researchgate.net It enables the dissection of the specific contributions of GluN2B-containing NMDA receptors in complex neuronal circuits and their involvement in various neurological and psychiatric conditions. nih.govplos.orgsemanticscholar.org

Researchers utilize threo-ifenprodil to:

Investigate Synaptic Plasticity: By selectively blocking GluN2B receptors, scientists can study their specific role in processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. nih.govjneurosci.org

Elucidate Disease Mechanisms: Threo-ifenprodil is used in experimental models to probe the involvement of GluN2B in conditions such as Huntington's disease, Parkinson's disease, Alzheimer's disease, and neuropathic pain. nih.govmdpi.comcellphysiolbiochem.comresearchgate.net

Develop Novel Therapeutics: As a well-characterized GluN2B antagonist, threo-ifenprodil serves as a reference compound for the development of new and improved subunit-selective NMDA receptor modulators with better therapeutic profiles. patsnap.comnih.gov

The use of threo-ifenprodil in research has significantly advanced our understanding of the diverse functions of NMDA receptor subtypes in the brain. nih.gov

Overview of Stereochemical Relevance in Ifenprodil Research

Ifenprodil has two chiral centers, meaning it can exist as four different stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's interaction with its biological target. acs.org

The threo and erythro designations refer to the relative configuration of the two chiral centers. Threo-ifenprodil consists of the (1S,2S) and (1R,2R) enantiomers, while erythro-ifenprodil comprises the (1R,2S) and (1S,2R) enantiomers. nih.gov

Research has demonstrated that the pharmacological activity of ifenprodil stereoisomers differs significantly. acs.orgacs.org Studies have shown that the (1R,2R)-stereoisomer of ifenprodil exhibits the highest affinity for GluN2B-containing NMDA receptors. acs.org While the configuration at both chiral centers influences binding affinity, the (1R)-configuration appears to be particularly important for potent inhibitory activity. acs.org

The hemitartrate salt form of threo-ifenprodil is commonly used in research. nih.gov It's important for researchers to be aware of the specific stereoisomer they are using, as this has significant implications for the interpretation of experimental results. acs.org The distinct pharmacological profiles of each stereoisomer underscore the importance of stereochemistry in drug design and pharmacological studies. acs.org

Properties

IUPAC Name

4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFFGLAKFWLGJ-RRQZTXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H120N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1601.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Characterization

Diastereoselective Reduction Approaches to Ifenprodil (B1662929) Stereoisomers

The preparation of the four stereoisomers of ifenprodil is commonly achieved through diastereoselective reduction. acs.orgresearchgate.netnih.gov This process typically involves the reduction of a ketone precursor, which leads to the formation of a mixture of diastereomers, namely the erythro and threo forms. mony.fr These diastereomers can then be separated using chromatographic techniques. mony.fr The reduction of ketone 2, for instance, yields four diastereoisomers that are subsequently separated into racemic mixtures of threo and erythro forms. mony.fr

Another approach involves the synthesis of enantiomerically pure threo-ifenprodil from (1S, 2S)- and (1R, 2R)-threo-1-(p-nitrophenyl)-2-amino-propan-1,3-diol. tandfonline.comcapes.gov.br This method proceeds through 3-phenylthio derivatives, followed by reduction with Raney nickel and conversion of the aromatic amine to a phenol (B47542). tandfonline.comcapes.gov.br Additionally, all four stereoisomeric γ- and β-aminoalcohols of ifenprodil bioisosteres have been obtained by diastereoselective reduction of corresponding ketones, followed by the separation of the resulting enantiomers. nih.gov

Enantiomeric Separation Techniques, including Chiral High-Performance Liquid Chromatography (HPLC)

Following diastereoselective reduction, the separation of the resulting enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a primary and reliable method for this purpose. acs.orgresearchgate.netnih.gov Polysaccharide-based chiral stationary phases (CSPs) are widely used for the effective separation of enantiomers. windows.net

The separation of ifenprodil's stereoisomers has been successfully accomplished using chiral HPLC, allowing for the isolation of all four enantiomerically pure forms. acs.orgresearchgate.net The use of a mobile phase additive, such as diethylamine (B46881) (DEA), can significantly improve peak shape and resolution during the chiral separation of basic compounds like ifenprodil by minimizing unwanted interactions with the stationary phase. windows.netwiley.com For instance, chromatograms of ifenprodil on a CHIRALPAK AD-H column show well-defined peaks when 0.1% DEA is included in the hexane/ethanol mobile phase. wiley.com

Interactive Table: Chiral HPLC Separation of Vasodilator Drugs

Below is a table detailing the chiral separation of various vasodilator drugs, including ifenprodil, using Lux polysaccharide-based CSPs. The data highlights the effectiveness of these columns in resolving chiral compounds.

CompoundCIDChiral Stationary PhaseSelectivity (α)Retention Time (t_R1) (min)Mobile Phase
Ifenprodil3689Lux Amylose-21.446.21Hex/EtOH (80:20) DEA (0.1%)
Isoxsuprine3783Lux Cellulose-41.165.84Hex/EtOH (80:20) DEA (0.1%)
Isradipine3784Lux Amylose-21.139.9NP

Table data sourced from Phenomenex application notes. windows.net

Absolute Configuration Determination via X-ray Crystallography of Specific Isomers

The definitive determination of the absolute configuration of ifenprodil stereoisomers has been accomplished through X-ray crystal structure analysis. acs.orgresearchgate.netnih.gov This powerful analytical technique provides a three-dimensional map of the atomic arrangement within a crystal, allowing for the unambiguous assignment of the R and S configurations at the chiral centers.

Specifically, the absolute configurations of the (1R,2S)- and (1S,2S)-ifenprodil isomers have been determined by X-ray crystallography. acs.orgresearchgate.net This structural information is crucial for correlating the specific stereochemistry of each isomer with its biological activity. nih.gov While older literature may refer to the optical rotation, such as (+)-threo- or (−)-threo-ifenprodil, X-ray crystallography provides the absolute stereochemical assignment. sci-hub.ru

Stereoselective Synthesis of Threo Isomers and Related Analogues

Stereoselective synthesis, also known as asymmetric synthesis, aims to produce a specific stereoisomer of a chiral product in a higher yield than other isomers. slideshare.net A facile and practical synthesis of enantiomerically pure (1S, 2S)- and (1R, 2R)-threo-Ifenprodil has been developed. tandfonline.comcapes.gov.br This method starts from (1S, 2S)- and (1R, 2R)-threo-1-(p-nitrophenyl)-2-amino-propan-1,3-diol, proceeding through key intermediates to yield the desired threo isomers. tandfonline.comcapes.gov.br

The synthesis of ifenprodil analogues with threo relative stereochemistry has also been explored to investigate structure-activity relationships. researchgate.net For example, a fluorinated derivative with threo stereochemistry was found to be more potent and selective for the NMDA receptor. researchgate.net The synthesis of such analogues often involves the reduction of a ketone precursor, leading to a mixture of diastereomers that are then separated. mony.fr Another strategy for creating analogues involves a copper-catalyzed amination of a (bromophenyl)ethanolamine derivative. rsc.org Additionally, caged and photoswitchable derivatives of threo-ifenprodil have been synthesized for photochemical studies. nih.gov

Molecular Mechanisms of Action and Receptor Interaction Dynamics

Allosteric Modulation of N-Methyl-D-Aspartate Receptors

Threo-ifenprodil hemitartrate exerts its inhibitory effects not by directly competing with the primary agonists, glutamate (B1630785) and glycine (B1666218), but by binding to a distinct allosteric site on the receptor. nih.govnih.gov This binding event induces conformational changes that reduce the receptor's activity.

Specificity for GluN2B Subunit-Containing Receptors

A defining feature of threo-ifenprodil hemitartrate is its remarkable selectivity for NMDA receptors that contain the GluN2B subunit. nih.govresearchgate.net NMDA receptors are heterotetrameric protein complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. rupress.orgrcsb.org There are four different GluN2 subunits (GluN2A-D), and the specific GluN2 subunit incorporated into the receptor complex dictates many of its pharmacological and biophysical properties. nih.govrupress.org

Threo-ifenprodil hemitartrate exhibits a significantly higher affinity for GluN1/GluN2B receptors compared to those containing GluN2A, GluN2C, or GluN2D subunits. nih.gov This subunit-dependent affinity is the basis for its use as a pharmacological tool to isolate and study the function of GluN2B-containing NMDA receptors in various neuronal circuits. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the receptor's response by 50%, highlight this selectivity.

NMDA Receptor SubtypeIfenprodil (B1662929) IC50 (µM)Reference
GluN1/GluN2B0.15
GluN1/GluN2A>30
GluN1/GluN2C>30
GluN1/GluN2D>30

Binding Site Elucidation at the GluN1/GluN2B Amino-Terminal Domain (ATD) Interface

The specific binding site for threo-ifenprodil hemitartrate is located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. nih.govrcsb.orgosti.govbohrium.com The ATD is a large extracellular domain that plays a crucial role in the allosteric modulation of receptor activity. rupress.org

Structural studies, including X-ray crystallography, have been instrumental in revealing the precise location of the ifenprodil binding pocket. rcsb.orgosti.govbohrium.com These studies have shown that ifenprodil does not bind within a single subunit but rather in a cleft formed by the juxtaposition of the GluN1 and GluN2B ATDs. rcsb.orgbohrium.com This interfacial binding is a key determinant of its subunit selectivity, as the amino acid residues forming this pocket are unique to the GluN1/GluN2B pairing. bohrium.com The binding is characterized by an "induced-fit" mechanism, where the binding of ifenprodil stabilizes a specific conformation of the ATD heterodimer. bohrium.comnih.gov

Interaction with the N-terminal Leucine/Isoleucine/Valine-Binding Protein (LIVBP)-like Domain of GluN2B

The amino-terminal domain of the GluN2B subunit contains a region with structural similarity to bacterial periplasmic leucine/isoleucine/valine-binding proteins (LIVBP). nih.govresearchgate.net This LIVBP-like domain is a bi-lobed structure, and functional and biochemical studies have demonstrated that it is the primary locus for ifenprodil binding. nih.govresearchgate.net

Swapping the LIVBP-like domain of GluN2B with that of GluN2A, a subunit for which ifenprodil has low affinity, transfers the high-affinity ifenprodil sensitivity to the chimeric receptor. nih.govresearchgate.net This provides strong evidence that this domain is the critical determinant of ifenprodil's subunit selectivity. The binding of ifenprodil to this domain is thought to operate via a "Venus-flytrap" mechanism, where the ligand binds within the cleft of the bi-lobed structure, inducing a conformational change that leads to its closure. nih.govresearchgate.net

Allosteric Binding Site Substructure Analysis (Hydrophobic and Electrostatic Pockets)

The ifenprodil binding site within the GluN1/GluN2B ATD interface is composed of distinct subsites that accommodate different parts of the ifenprodil molecule through various types of chemical interactions. nih.govjneurosci.orgresearchgate.net These interactions include:

A hydrophobic pocket: This subsite accommodates the phenyl ring of the ifenprodil molecule. nih.govjneurosci.orgresearchgate.net

An electrostatic interaction site: The central basic nitrogen atom of ifenprodil interacts electrostatically within the binding pocket. nih.govjneurosci.orgresearchgate.net

A hydrophobic and hydrogen bond acceptor site: This area accommodates the phenol (B47542) group of ifenprodil. nih.govjneurosci.orgresearchgate.net

Mutagenesis studies have identified several key amino acid residues within the GluN2B LIVBP-like domain that are critical for high-affinity ifenprodil binding. nih.gov These residues contribute to the formation of the hydrophobic and electrostatic pockets.

Residue in GluN2BSide Chain PropertyPutative Role in BindingReference
Val42AliphaticHydrophobic interaction nih.gov
Asp101ChargedElectrostatic interaction/H-bond nih.gov
Thr103PolarH-bond nih.gov
Asp104ChargedElectrostatic interaction/H-bond nih.gov
Glu106ChargedElectrostatic interaction/H-bond nih.gov
Ile150AliphaticHydrophobic interaction nih.gov
Phe176AromaticHydrophobic interaction nih.gov
Phe182AromaticHydrophobic interaction nih.gov
Thr233PolarH-bond nih.gov
Lys234ChargedElectrostatic interaction nih.gov
Glu236ChargedElectrostatic interaction/H-bond nih.gov
Leu261AliphaticHydrophobic interaction nih.gov
Gly264AliphaticHydrophobic interaction nih.gov

Impact on Receptor Gating Kinetics and Channel Activation

The binding of threo-ifenprodil hemitartrate to its allosteric site on the NMDA receptor has profound effects on the receptor's gating kinetics, which is the process of opening and closing the ion channel.

Modulation of Equilibrium Open Probability

Studies have shown that ifenprodil achieves this reduction in open probability by increasing the energetic barrier for channel activation. nih.govresearchgate.net This means that more energy is required for the receptor to transition from its closed, non-conductive state to its open state. nih.gov Specifically, ifenprodil has been found to increase the duration of the receptor's closed states and decrease the duration of its open states. nih.gov It also appears to bias the receptor towards gating modes with a low open probability. nih.govresearchgate.net

Influence on Energetic Barriers to Receptor Activation

Research into the gating mechanism of NMDA receptors indicates that threo-ifenprodil binding directly influences the energy landscape of channel activation. The compound has been shown to increase an energetic barrier to the channel's activation process. nih.gov This action makes the transition from a closed to an open state less favorable, thereby reducing the frequency of channel openings without altering the mean open time of the channel itself at certain pH levels. nih.govnih.gov Kinetic analysis suggests that by raising this energy barrier, ifenprodil effectively prevents the receptor's transition to an open state and prolongs its time in a closed or desensitized conformation. nih.gov

Non-Competitive and Voltage-Independent Antagonism Characteristics

Threo-ifenprodil hemitartrate is characterized as a non-competitive and voltage-independent antagonist. hellobio.comnih.govmedchemexpress.com

Non-competitive Antagonism : The inhibition by threo-ifenprodil cannot be overcome by increasing the concentration of the receptor's agonists, namely glutamate and glycine. nih.gov This is because it binds to an allosteric site, which is distinct from the agonist-binding sites. hellobio.comnih.gov Even at saturating concentrations, the inhibition is incomplete, typically reaching about 90%. nih.gov

Voltage-Independent Antagonism : The inhibitory action of the compound is not dependent on the electrical potential across the cell membrane. nih.gov This distinguishes it from other NMDA receptor blockers like magnesium (Mg2+), whose blocking action is highly dependent on membrane voltage. acs.org

These characteristics are a direct result of its binding to the extracellular N-terminal domain, far from the ion channel pore and the voltage sensor. nih.gov

CompoundTargetAffinity/Potency (IC50 / Ki)Reference
threo-Ifenprodil hemitartrateσ1 ReceptorKi = 59.1 nM medchemexpress.comtocris.com
threo-Ifenprodil hemitartrateσ2 ReceptorKi = 2 nM medchemexpress.comtocris.com
threo-Ifenprodil hemitartrateGluN2B-containing NMDA ReceptorIC50 = 0.22 μM medchemexpress.commedchemexpress.com
threo-Ifenprodil hemitartrateGluN2A-containing NMDA ReceptorIC50 = 324.8 μM tocris.com
threo-Ifenprodil hemitartratehERG Potassium ChannelIC50 = 88 nM medchemexpress.comtocris.com
Ifenprodil (general)GluN1/GluN2B NMDA ReceptorIC50 = 0.15 μM - 0.34 μM hellobio.commedchemexpress.com

Use-Dependence Phenomena in Receptor Binding

A notable feature of threo-ifenprodil's interaction with the NMDA receptor is its use-dependence, also described as activity-dependence. hellobio.comnih.gov This phenomenon is characterized by a reciprocal relationship between the binding of the agonist (glutamate) and the binding of ifenprodil. The binding of glutamate to the receptor increases the potency of ifenprodil, and conversely, the binding of ifenprodil increases the affinity for glutamate. hellobio.comnih.gov It has been suggested that ifenprodil exhibits a higher potency for agonist-bound desensitized states of the receptor compared to other functional states. nih.gov

Potential Involvement of Proton Inhibition in Mechanism

There is evidence to suggest that the mechanism of action for ifenprodil and related compounds may involve an enhancement of the natural inhibition of NMDA receptors by protons (H+). nih.gov The activity of NMDA receptors is sensitive to extracellular pH, with increased proton concentrations (lower pH) leading to greater inhibition. Some studies propose that ifenprodil's binding may potentiate this proton-dependent inhibition. nih.gov Further research has shown that the effects of ifenprodil on the receptor's gating can be pH-dependent. For instance, at a lower pH (7.4), ifenprodil was found to reduce the mean open time of GluN1/GluN2B receptors, an effect not observed at a more alkaline pH of 7.9. nih.gov This context-dependent action is particularly relevant in pathological conditions like ischemia, where extracellular pH decreases. nih.govd-nb.info However, ifenprodil itself did not show a pH-dependent binding affinity in one study, suggesting the interaction is complex. d-nb.info

Pharmacological Characterization in Preclinical Research Models

In Vitro Receptor Affinity and Inhibitory Activity Spectrum

Threo-Ifenprodil hemitartrate is a synthetic compound that has demonstrated a complex pharmacological profile, interacting with several key receptor systems in the central nervous system and the heart. Its activity is characterized by a notable selectivity for specific subunits of the N-methyl-D-aspartate (NMDA) receptor, as well as significant affinity for sigma (σ) receptors and interactions with other channels. This section details the in vitro pharmacological properties of threo-ifenprodil hemitartrate based on preclinical research models.

Threo-Ifenprodil hemitartrate is a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit. rndsystems.com It acts as a non-competitive antagonist, binding to a site on the receptor that is distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. medchemexpress.comdrugbank.com Specifically, crystallographic studies have shown that ifenprodil (B1662929) binds at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. mdpi.comrcsb.org This binding allosterically modulates the receptor's function, leading to inhibition of ion channel activity. drugbank.com

The inhibitory potency of threo-ifenprodil at GluN2B-containing NMDA receptors is well-documented, with reported IC50 values in the nanomolar to low micromolar range. One study reported an IC50 value of 0.22 µM for threo-ifenprodil at GluN2B subunits. rndsystems.comchemsrc.com Another study focusing on ifenprodil tartrate found an IC50 of 0.34 µM at NR1A/NR2B receptors. medchemexpress.com The affinity of ifenprodil for the NMDA receptor is also influenced by the activation state of the receptor; its apparent affinity increases with higher concentrations of the agonist NMDA. nih.gov For instance, the IC50 of ifenprodil shifted from 0.88 µM in the presence of 10 µM NMDA to 0.17 µM with 100 µM NMDA. nih.gov

Binding affinity studies have further characterized this interaction. The dissociation constant (Ki) for ifenprodil at the GluN2B-NMDA receptor has been reported to be 5.8 nM. sci-hub.ru Other binding assays have shown Ki values ranging from 5.8 to 29 nM and IC50 values from 20 to 340 nM. rcsb.orgrcsb.org

A key feature of threo-ifenprodil's pharmacological profile is its high selectivity for the GluN2B subunit over other GluN2 subunits, particularly GluN2A. pnas.org Research indicates that ifenprodil has a significantly lower affinity for NMDA receptors containing the GluN2A subunit.

Quantitative studies highlight this selectivity. The IC50 value for threo-ifenprodil at GluN2A-containing receptors has been reported as 324.8 µM, which is substantially higher than its IC50 at GluN2B receptors (0.22 µM). rndsystems.com Similarly, ifenprodil tartrate demonstrated a more than 400-fold higher affinity for NR1A/NR2B receptors (IC50 = 0.34 µM) compared to NR1A/NR2A receptors (IC50 = 146 µM). medchemexpress.com This pronounced selectivity makes threo-ifenprodil a valuable tool for differentiating the physiological and pathological roles of GluN2B- and GluN2A-containing NMDA receptors. nih.gov

Table 1: Inhibitory Potency of Ifenprodil Stereoisomers at NMDA Receptor Subunits

Compound Receptor Subunit IC50 (µM) Selectivity (GluN2A/GluN2B)
threo-Ifenprodil GluN2B 0.22 rndsystems.com ~1476-fold
GluN2A 324.8 rndsystems.com
Ifenprodil tartrate NR1A/NR2B 0.34 medchemexpress.com >400-fold
NR1A/NR2A 146 medchemexpress.com

In addition to its effects on NMDA receptors, threo-ifenprodil hemitartrate is a potent agonist at sigma (σ) receptors, with a notable affinity for both σ1 and σ2 subtypes. rndsystems.comwikipedia.org

Studies have quantified the binding affinities of threo-ifenprodil for these receptors. The reported Ki values are 59.1 nM for σ1 receptors and a remarkably high affinity of 2 nM for σ2 receptors. rndsystems.comchemsrc.com This makes threo-ifenprodil slightly more selective for the σ2 subtype. nih.gov The interaction with sigma receptors is a significant aspect of its pharmacological profile, as these receptors are implicated in a variety of cellular functions and are a target for the development of therapeutics for neuropsychiatric disorders. wikipedia.orgsigmaaldrich.com

Table 2: Binding Affinity of threo-Ifenprodil at Sigma Receptors

Receptor Subtype Ki (nM)
σ1 59.1 rndsystems.comchemsrc.com
σ2 2 rndsystems.comchemsrc.com

Ifenprodil also interacts with α1-adrenergic receptors, a property that contributes to its classification as a cerebral vasodilator. medchemexpress.comwikipedia.org However, the threo stereoisomer of ifenprodil exhibits a reduced affinity for α-adrenoceptors compared to the erythro form or the parent compound. rndsystems.comnih.gov

Specifically, threo-ifenprodil has been shown to have an approximately 8-fold lower affinity for α-adrenoceptors when compared to ifenprodil. rndsystems.com This stereochemical difference allows for a partial separation of the NMDA receptor antagonist activity from the α1-adrenergic receptor activity. nih.gov While the threo isomer still retains some affinity for α1-adrenoceptors, its selectivity profile is more favorable towards the GluN2B and sigma receptors. nih.gov

Threo-ifenprodil hemitartrate has been identified as an inhibitor of the human ether-à-go-go-related gene (hERG) potassium channel. rndsystems.comchemsrc.com The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to antiarrhythmic effects. scbt.commdpi.com

The inhibitory potency of threo-ifenprodil at the hERG channel is significant, with a reported IC50 value of 88 nM. rndsystems.comchemsrc.com This inhibition of the hERG potassium channel is believed to contribute to the observed antiarrhythmic activity of the compound in vivo. rndsystems.com The interaction involves the compound binding to the channel and altering its dynamics, which can affect ion conductance and cellular excitability. scbt.com

Preclinical studies have also demonstrated that ifenprodil inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. wikipedia.orgnih.govtaylorandfrancis.com These channels are important for reducing neuronal excitability and controlling heart rate. nih.govresearchgate.net

Inhibition of hERG Potassium Channels and Antiarrhythmic Activity

Cellular Pharmacology Investigations

Threo Ifenprodil hemitartrate is recognized for its role as a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This interaction is central to its ability to modulate intracellular calcium (Ca2+) dynamics. Overstimulation of NMDA receptors leads to an uncontrolled influx of Ca2+ into neurons, a primary trigger for excitotoxicity and subsequent cell death. mdpi.com

In laboratory settings, ifenprodil has demonstrated its capacity to inhibit this excessive Ca2+ influx. For instance, in studies using immature cerebrocortical neurons, 3 µM of ifenprodil was shown to inhibit NMDA-induced Ca2+ influx, reducing the plateau phase of the calcium response by 40%. nih.gov This inhibitory action on Ca2+ influx is a key mechanism behind its neuroprotective effects. mdpi.comnih.gov

Furthermore, the compound's influence extends beyond direct NMDA receptor antagonism. Research has shown that the effects of ifenprodil on nerve growth factor (NGF)-induced neurite outgrowth are blocked by BAPTA-AM, a chelator of intracellular Ca2+. plos.orgnih.gov This indicates that the modulation of intracellular Ca2+ is a critical component of its broader pharmacological actions, linking its receptor activity to downstream cellular processes like structural plasticity. plos.orgnih.gov

The ability of this compound to prevent neuronal death in cellular models of neurological damage is well-documented. Its primary neuroprotective mechanism involves antagonizing the GluN2B subunit of the NMDA receptor, thereby preventing the excitotoxic cascade initiated by excessive glutamate, an excitatory neurotransmitter. mdpi.comnih.gov This overstimulation and the resulting massive influx of calcium ions are known to trigger apoptotic cell death pathways. mdpi.com

In primary cultures of fetal mouse cerebral cortex, ifenprodil specifically attenuated cell death induced by excitotoxic exposure to L-Glutamate and NMDA. nih.gov It also demonstrated protective effects against toxicity induced by sodium cyanide (NaCN), a chemical that can mimic hypoxic/ischemic injury. nih.gov These findings underscore that the neuroprotective properties of ifenprodil in these models are directly mediated by its antagonism of the NMDA receptor. nih.gov

Further studies have explored its efficacy in models relevant to specific diseases. For example, in a rat model of glaucoma using staurosporine (B1682477) (SSP) to induce retinal ganglion cell (RGC) apoptosis, ifenprodil provided a dose-dependent reduction in cell death. nih.gov Although found to be less potent than a broad-spectrum NMDA antagonist like MK801 in this model, its selective action confirms the involvement of the GluN2B subunit in this particular apoptotic pathway. nih.gov The compound's potential for neuroprotection has been highlighted in the context of various neurodegenerative diseases, including stroke and Alzheimer's disease, where excitotoxicity is a key pathological event. mdpi.comresearchgate.netwiley.com

Table 1: Neuroprotective Effects of Ifenprodil in Cellular Models

Cell Model Insult/Toxin Key Finding Citation
Fetal Mouse Cerebral Cortex Cultures L-Glutamate, NMDA Attenuated excitotoxic cell death. nih.gov
Fetal Mouse Cerebral Cortex Cultures Sodium Cyanide (NaCN) Blocked NaCN-induced toxicity. nih.gov
Rat Retinal Ganglion Cells (in vivo) Staurosporine (SSP) Induced a dose-dependent reduction of RGC apoptosis. nih.gov

Ifenprodil has been shown to actively promote neurite outgrowth, the process by which neurons grow new projections (axons and dendrites). In studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, ifenprodil significantly potentiated nerve growth factor (NGF)-induced neurite outgrowth in a concentration-dependent manner. plos.orgnih.gov Interestingly, this effect does not appear to be mediated by its well-known NMDA receptor antagonism, as another selective NR2B antagonist, Ro 25-6981, did not produce the same effect. plos.orgnih.gov

The mechanism behind this potentiation of neurite growth involves the sigma-1 (σ1) receptor. plos.orgnih.govbiologists.com The effects of ifenprodil were significantly blocked by the co-administration of a selective σ1 receptor antagonist (NE-100), but not by a σ2 receptor antagonist (SM-21). plos.orgnih.gov This suggests that ifenprodil's action on neurite development is linked to its agonist activity at σ1 receptors. plos.orgnih.gov

This σ1 receptor activation appears to connect to the inositol (B14025) 1,4,5-triphosphate (IP3) receptor, which modulates intracellular calcium release. plos.orgnih.gov Antagonists of the IP3 receptor were able to reduce the enhanced neurite outgrowth caused by ifenprodil. plos.orgnih.gov This pathway ultimately influences neurite extension, and it was also observed that ifenprodil increased measures of neurite growth in human induced pluripotent stem cell (hiPSC)-derived neurons. biologists.com

Table 2: Effect of Ifenprodil on Neurite Outgrowth in PC12 Cells

Condition Observation Implied Mechanism Citation
Ifenprodil (0.1, 1.0, or 10 µM) + NGF Concentration-dependent potentiation of neurite outgrowth. Primary effect of Ifenprodil. plos.org
Ifenprodil + NE-100 (σ1 antagonist) Potentiation of neurite outgrowth was significantly antagonized. Involvement of σ1 receptor. plos.orgnih.gov
Ifenprodil + SM-21 (σ2 antagonist) No effect on the potentiation of neurite outgrowth. σ2 receptor not involved. plos.orgnih.gov
Ifenprodil + IP3 receptor antagonists Enhanced neurite outgrowth was significantly reduced. Involvement of IP3 receptor signaling. plos.orgnih.gov
Ifenprodil + BAPTA-AM (Ca2+ chelator) Blocked the effects on neurite outgrowth. Dependency on intracellular Ca2+ signaling. plos.orgnih.gov

Neuroprotective Actions in Cellular Models (e.g., Excitotoxicity Mitigation, Apoptosis Reduction)

Preclinical Behavioral and Physiological Studies in Animal Models

Preclinical studies have consistently demonstrated that ifenprodil exhibits antidepressant-like effects in rodent models, such as the forced swim test (FST) in mice. nih.govresearchgate.net This activity is attributed to its role as a selective antagonist of the GluN2B subunit of the NMDA receptor, as other compounds that block this subunit also produce similar antidepressant-like effects. researchgate.net

The antidepressant potential of ifenprodil is significantly modulated by other ligands that act on the NMDA receptor complex. nih.gov Research shows that ifenprodil's effects can be enhanced when co-administered with certain other NMDA receptor antagonists. For example, a low dose of ifenprodil (10 mg/kg) enhanced the antidepressant-like activity of a competitive NMDA receptor antagonist (CGP 37849), a glycine site antagonist (L-701,324), and a non-competitive antagonist (MK-801). nih.govresearchgate.net It also potentiated the effect of d-cycloserine, a partial agonist at the glycine site. nih.govresearchgate.net

Conversely, the antidepressant-like effect of a higher dose of ifenprodil (20 mg/kg) was reversed by the administration of NMDA receptor agonists like N-methyl-d-aspartic acid or d-serine. nih.govresearchgate.net These findings indicate a complex interplay between different sites on the NMDA receptor, where the antidepressant action of ifenprodil can be either reinforced by other antagonists or diminished by full agonists. nih.govresearchgate.net

Ifenprodil has been instrumental in research investigating the neural mechanisms of fear memory and its extinction. Studies show that NR2B-containing NMDA receptors in the amygdala, a brain region critical for fear processing, are required for the acquisition of fear extinction. nih.gov

When ifenprodil was administered to rodents before extinction training, it impaired both the initial learning to suppress fear (acquisition) and the subsequent retrieval of this extinction memory. nih.gov This was observed with both systemic and direct intra-amygdala injections, confirming that NR2B receptor activity within the amygdala is necessary for extinction learning. nih.gov

However, the role of these receptors appears specific to the acquisition and consolidation phases of new learning. When ifenprodil was infused into the amygdala immediately after extinction training, it had no effect on the later retention of that extinction memory. nih.govoup.com This suggests that while NR2B-containing receptors are vital for the initial encoding of fear extinction, they may not be required for its consolidation, at least within the amygdala. nih.gov Furthermore, in fear-conditioned animals, the inhibitory effect of ifenprodil on synaptic NMDA receptors in the amygdala was found to be diminished, suggesting a conditioning-induced plasticity at these synapses. researchgate.net This highlights the dynamic role of GluN2B-containing receptors in the processes that underlie both the formation and suppression of fear memories. researchgate.netfrontiersin.org

Investigations of Anti-inflammatory Properties

Preclinical research has identified threo-ifenprodil hemitartrate as a compound with notable anti-inflammatory effects, primarily through its interaction with NMDA receptors and sigma receptors. nih.govnih.gov The anti-inflammatory action is thought to involve the modulation of neuroinflammatory pathways. nih.govresearchgate.net

Studies have demonstrated that ifenprodil can attenuate neuroinflammation by reducing the production of key pro-inflammatory cytokines. nih.govresearchgate.net In a preclinical model of stress-induced depression in rats, administration of ifenprodil was found to reverse the elevated levels of several critical inflammatory mediators in the hippocampus. nih.govresearchgate.net Specifically, the compound led to a significant reduction in the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This modulation of cytokine levels suggests a direct impact on the inflammatory cascade within the central nervous system. nih.govresearchgate.net The mechanism underlying this effect is linked to its antagonism of the GluN2B subunit of the NMDA receptor, which plays a role in neuroinflammatory processes. nih.govnih.gov

Further research in a murine model of acute lung injury induced by the H5N1 influenza virus also highlighted ifenprodil's ability to mitigate excessive inflammation. Treatment with ifenprodil significantly decreased the plasma levels of a range of cytokines and chemokines, thereby alleviating the "cytokine storm" associated with severe lung injury.

Table 1: Effect of Ifenprodil on Pro-inflammatory Cytokine Levels in the Hippocampus of CUMS Rats

CytokineEffect of Ifenprodil AdministrationReference
Interleukin-1β (IL-1β)Reversed CUMS-induced elevation nih.govresearchgate.net
Interleukin-6 (IL-6)Reversed CUMS-induced elevation nih.gov
Tumor Necrosis Factor-α (TNF-α)Reversed CUMS-induced elevation nih.gov
(CUMS: Chronic Unpredictable Mild Stress)

Studies on Neurovascular Coupling and Vasodilatory Mechanisms

The vasodilatory properties of ifenprodil have been recognized, with the compound being marketed as a cerebral vasodilator in several countries. wikipedia.org This action is primarily attributed to its antagonism of α1-adrenergic receptors. researchgate.net The interaction with these receptors on vascular smooth muscle cells leads to their relaxation and a subsequent increase in blood vessel diameter, facilitating greater blood flow.

Neurovascular coupling is the intricate process that links transient neural activity to a subsequent increase in cerebral blood flow (CBF), ensuring a sufficient supply of oxygen and nutrients to active brain regions. mdpi.comfrontiersin.org This mechanism is fundamental for normal brain function. While direct preclinical studies exhaustively detailing the effects of threo-ifenprodil hemitartrate on the entire neurovascular coupling cascade are limited, its vasodilatory action is a key component of this process.

The stereochemistry of ifenprodil is crucial in determining its receptor selectivity. Preclinical studies have shown that the threo isomer of ifenprodil exhibits a significantly reduced affinity for α-adrenoceptors compared to the erythro isomer. Specifically, threo-ifenprodil hemitartrate displays an approximately 8-fold lower affinity for α-adrenoceptors. This suggests that while it retains vasodilatory properties, its primary mechanism of action is more selectively targeted towards the GluN2B-containing NMDA receptors. This selectivity may offer a more targeted approach to modulating neuronal activity with potentially fewer peripheral vascular effects compared to the non-isomeric form of ifenprodil.

Table 2: Receptor Affinity Profile of threo-Ifenprodil Hemitartrate

Receptor TargetActivityAffinity/PotencyReference
GluN2B-containing NMDA ReceptorAntagonistIC₅₀ = 0.22 µM
GluN2A-containing NMDA ReceptorAntagonistIC₅₀ = 324.8 µM
σ1 ReceptorAgonistKᵢ = 59.1 nM
σ2 ReceptorAgonistKᵢ = 2 nM
α-adrenoceptorsAntagonist~8-fold reduced affinity compared to Ifenprodil

Structure Activity Relationship Sar Studies of Threo Ifenprodil Hemitartrate and Analogues

Influence of Stereochemical Configuration on Receptor Binding and Inhibitory Activity

The stereochemistry of ifenprodil (B1662929) plays a critical role in its biological activity, influencing both its affinity for the GluN2B subunit and its selectivity over other receptors. researchgate.netnih.gov

Ifenprodil possesses two chiral centers, resulting in four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). Research has shown that while the stereochemical configuration does not significantly impact binding affinity to the GluN2B-NMDA receptor, it is a crucial determinant of inhibitory activity. nih.govacs.org A study that prepared and evaluated all four stereoisomers found that the (1R,2R)-threo isomer exhibited the highest affinity for GluN2B-NMDA receptors and the most potent inhibition of ion flux. nih.govacs.org

Interestingly, docking studies have suggested that all four stereoisomers can be accommodated within the ifenprodil binding site on the NMDA receptor with similar binding scores. nih.gov However, subtle differences in their molecular interactions within the binding pocket likely account for the observed variations in inhibitory potency. nih.gov

Table 1: Biological Activity of Ifenprodil Stereoisomers

Stereoisomer Configuration GluN2B Affinity (Ki, nM) Ion Flux Inhibition (IC50, nM)
(1R,2S)-Ifenprodil erythro - -
(1S,2R)-Ifenprodil erythro - -
(1R,2R)-Ifenprodil threo 5.8 223
(1S,2S)-Ifenprodil threo - -

Data from a study that synthesized and evaluated all four stereoisomers. nih.govacs.org

The configuration of the chiral centers is a key factor in the inhibitory activity of ifenprodil. nih.govacs.org Specifically, the (1R)-configuration has been identified as crucial for high inhibitory activity at the GluN2B-NMDA receptor. nih.govacs.org This suggests that the spatial orientation of the substituents around the C1 carbon atom is critical for optimal interaction with the receptor and subsequent channel blockade.

The relative stereochemistry of the two chiral centers, designated as either threo or erythro, significantly influences the receptor selectivity of ifenprodil analogues. researchgate.netnih.gov Studies have demonstrated that selecting for the threo relative stereochemistry allows for the separation of activity at α1 adrenergic receptors from activity at NMDA receptors. nih.govtandfonline.com The threo isomers generally exhibit a reduced affinity for α1-adrenoceptors compared to the parent compound, ifenprodil. tocris.com

While the threo configuration enhances selectivity for the NMDA receptor over the α1 adrenergic receptor, examination of the individual optical isomers of threo-ifenprodil revealed no further significant improvement in receptor selectivity between the two enantiomers. nih.gov

Role of Specific Chiral Centers in Inhibitory Activity (e.g., (1R)-configuration)

Rational Design and Synthesis of Derivatives for Enhanced Selectivity and Potency

Building upon the insights from SAR studies, researchers have pursued the rational design and synthesis of ifenprodil derivatives with the goal of improving selectivity and potency. These efforts have focused on chemical modifications at various positions of the ifenprodil scaffold and the exploration of bioisosteric replacements.

The phenol (B47542) ring and the benzylic hydroxyl group are key pharmacophoric features of ifenprodil. Docking studies have indicated that the binding site for ifenprodil may not easily accommodate bulky modifications at the phenolic hydroxyl group. nih.gov However, modifications at other positions of the phenyl ring have been explored. For instance, the introduction of a fluoroethoxy moiety at the ortho, meta, or para positions of the terminal phenyl group resulted in a significant reduction in affinity for the ifenprodil binding site. nih.gov

Replacement of the benzylic hydroxyl group has also been investigated. researcher.life Interestingly, removal of the benzylic OH moiety from a 3-benzazepine analogue of ifenprodil led to a substantial increase in GluN2B-NMDA receptor affinity. researchgate.net

Bioisosteric replacement is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. wiley.com In the context of ifenprodil, various heterocyclic systems have been explored as bioisosteres for the phenol group to enhance metabolic stability and oral bioavailability. wiley.com

Indazoles: Indazole analogues of ifenprodil have been synthesized and shown to possess high affinity for the GluN2B subunit. researchgate.net Molecular dynamics simulations suggest that these indazole derivatives interact with the ifenprodil binding site in a manner similar to their phenolic counterparts. researchgate.net Importantly, these indazole-based compounds demonstrated higher inhibitory activity than ifenprodil in electrophysiological experiments and were not susceptible to glucuronidation, a major metabolic pathway for phenols. researchgate.net

Benzazepines: Conformational restriction of the flexible 1-phenyl-2-aminoethanol substructure of ifenprodil through its incorporation into a tetrahydro-3-benzazepine scaffold has proven to be a successful strategy. d-nb.inforesearchgate.net This modification led to increased selectivity for GluN2B-NMDA receptors. d-nb.info Further optimization of the 3-benzazepine core, including the bioisosteric replacement of the phenol with a benzoxazolone system, has been explored to improve metabolic stability. d-nb.infocellphysiolbiochem.com While this replacement maintained high GluN2B affinity, it resulted in a significant loss of inhibitory activity. cellphysiolbiochem.com

Other Bioisosteres: Other heterocyclic systems, such as quinolinones and benzimidazolones, have also been investigated as phenol bioisosteres in ifenprodil analogues. wiley.comresearchgate.net For example, cyclopenta[g]quinolones were designed to replace the phenol group and restrict the conformational flexibility of the aminopropanol (B1366323) portion of the molecule. researchgate.net

Development of Fluorescein (B123965) Conjugates for Receptor Probing

To visualize and study the distribution and behavior of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, researchers have developed fluorescent probes by conjugating ifenprodil-like molecules with fluorophores such as fluorescein. acs.org These conjugates serve as valuable tools for confocal microscopy imaging, allowing for the direct observation of receptor localization on neuronal surfaces.

A first generation of these fluorescent probes involved synthesizing ifenprodil analogues and linking them to a fluorescein molecule. acs.org One notable example, a fluorescein conjugate designated as compound 6 , was developed and pharmacologically characterized. acs.org This conjugate was designed to retain the essential binding features of ifenprodil while incorporating the fluorescent properties of fluorescein.

The pharmacological evaluation of this fluorescein conjugate revealed that while it displayed a moderate affinity for the NMDA receptor, it maintained a high degree of selectivity for the GluN2B subunit and its N-terminal domain (NTD). acs.org This selectivity is crucial for specifically labeling and studying this particular receptor subtype. When applied to DS-red labeled cortical neurons, fluorescence imaging demonstrated a precise co-localization of the probe with small protrusions along the dendrites. acs.org This observation is consistent with the specific binding of the conjugate to GluN2B-containing NMDA receptors located in these synaptic regions. acs.org The development of such probes provides a powerful method for investigating the role and dynamics of GluN2B receptors in neuronal function. acs.orgacs.orgnih.gov

Table 1: Characteristics of a Fluorescent Ifenprodil-Fluorescein Conjugate

Property Description Source(s)
Conjugate ID Compound 6 acs.org
Fluorophore Fluorescein acs.org
Target Receptor GluN2B-containing NMDA Receptor acs.org
Binding Affinity Moderate for NMDA receptors acs.org
Selectivity High for the GluN2B subunit and its NTD acs.org
Application Confocal microscopy imaging of neurons acs.org

| Key Finding | Co-localization with dendritic protrusions, indicating specific binding to GluN2B-containing NMDA receptors. | acs.org |

Identification of Minimal Structural Requirements for Activity in Analogues

Structure-activity relationship (SAR) studies on ifenprodil and its analogues have been crucial in identifying the key molecular features necessary for their antagonist activity at the GluN2B-selective NMDA receptor. nih.govmony.fr These investigations have established a pharmacophore model that outlines the minimal structural components required for binding and inhibition. mony.fr

Four principal structural features have been identified as critical for the activity of this class of compounds: mony.fr

A Phenyl Moiety (Ring A): This hydrophobic aromatic ring is essential for interaction with a corresponding hydrophobic pocket within the receptor's binding site. mony.fr

A Positively Charged Central Nitrogen Atom: Typically part of a piperidine (B6355638) ring, this nitrogen atom is crucial for forming ionic or charge-dipole interactions with the receptor. mony.frresearchgate.net Studies with analogues like nylidrin, where the piperidine ring is opened to form a secondary amine, have helped confirm the importance of this feature. researchgate.net

A Second Aromatic Ring (Ring B): This is the hydroxyphenyl group in ifenprodil. The hydroxyl substituent on this ring is a key feature. mony.fr

A Hydroxyl Group: The alcoholic hydroxyl group on the carbon chain linking the two aromatic systems plays a significant role in the molecule's interaction with the receptor. mony.fr

Modifications to these core elements generally lead to a decrease in potency. acs.org For instance, the removal of most structural fragments from the ifenprodil molecule typically results in less active compounds. acs.org However, strategic modifications, such as the introduction of a fluorine atom, have in some cases produced analogues with greater potency and significantly improved selectivity for the NMDA receptor over other targets like α1-adrenergic receptors. acs.org These SAR studies provide a foundational framework for designing novel and more selective GluN2B antagonists. mony.frnih.gov

Table 2: Minimal Structural Requirements for Ifenprodil Analogue Activity

Feature Description Importance Source(s)
Phenyl Moiety (Ring A) The benzyl (B1604629) group attached to the piperidine nitrogen. Interacts with a hydrophobic pocket in the receptor. mony.fr
Basic Nitrogen The nitrogen atom within the piperidine ring. Forms crucial ionic or charge-dipole interactions; must be positively charged at physiological pH. mony.frresearchgate.net
Hydroxyphenyl Moiety (Ring B) The 4-hydroxyphenyl group. A second key aromatic interaction point. The hydroxyl group is a critical feature. mony.fr

| Alcohol Hydroxyl Group | The hydroxyl group on the propanol (B110389) linker. | Participates in key binding interactions with the receptor site. | mony.fr |

Metabolism and Biotransformation Research

Identification of Phase I and Phase II Metabolic Pathways

Ifenprodil (B1662929) undergoes extensive biotransformation in the body through both Phase I and Phase II metabolic reactions. vulcanchem.comresearchgate.net Phase I metabolism involves the introduction or exposure of functional groups, while Phase II metabolism consists of conjugation reactions that increase water solubility and facilitate excretion. ontosight.ai

Research has shown that the phenol (B47542) group within the ifenprodil structure is the most susceptible to metabolic changes. researchgate.netnih.gov In vitro studies using rat liver microsomes have been instrumental in generating and identifying both Phase I and Phase II metabolites. researchgate.netnih.gov Similarly, analysis of rat urine has confirmed the presence of various metabolites formed in vivo. researchgate.netnih.gov The primary metabolic pathways include hydroxylation during Phase I and glucuronidation during Phase II. vulcanchem.com

Characterization of Main Metabolites (e.g., Glucuronide Conjugates)

The principal metabolites of ifenprodil are glucuronide conjugates, which are products of Phase II metabolism. researchgate.netnih.gov Glucuronidation involves the attachment of a glucuronic acid molecule to the phenolic hydroxyl group of ifenprodil, a reaction primarily catalyzed by UDP-glucuronosyltransferase enzymes in the liver. vulcanchem.com This conjugation significantly increases the hydrophilicity of the parent compound, aiding in its elimination from the body. vulcanchem.comontosight.ai

In Vitro Metabolic Stability Assessments (e.g., Rat Liver Microsome Studies)

In vitro metabolic stability assays are a cornerstone in early drug discovery, providing insights into a compound's likely behavior in the body. nih.govnuvisan.com These assays typically involve incubating a drug candidate with liver microsomes and monitoring its rate of degradation. nuvisan.com For ifenprodil, such studies have been conducted using rat liver microsomes to determine its metabolic fate. researchgate.netnih.gov

These experiments have confirmed that ifenprodil undergoes rapid biotransformation, which is considered a significant factor in its therapeutic application. vulcanchem.com The use of rat liver microsomes, along with various co-factors, has allowed for the generation of both Phase I and Phase II metabolites in a controlled laboratory setting. researchgate.netnih.gov The data from these studies, which often measure parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint), are crucial for extrapolating in vivo hepatic clearance. researchgate.net While studies have examined strain differences in metabolic clearance using liver microsomes from various rat strains (like Sprague-Dawley, Fischer, and Wistar Han), the general consensus is that data from one strain is often sufficient to determine Phase I hepatic clearance. nih.gov

A comparative study has suggested that the biotransformation of a structural analog of ifenprodil, WMS-1410, is considerably slower, indicating a higher metabolic stability for the analog.

Investigation of Cytochrome P450 Enzyme Interactions (e.g., CYP3A4)

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs. nih.gov The CYP3A4 isozyme, in particular, is responsible for the metabolism of over half of all drugs on the market. pharmacytimes.com

Research indicates that drugs that induce or inhibit CYP3A4 can alter the metabolism of ifenprodil tartrate, thereby affecting its plasma concentrations and efficacy. patsnap.com For instance, potent inhibitors of CYP3A4, such as ketoconazole, can lead to an increase in ifenprodil's plasma levels. patsnap.com This highlights the potential for clinically significant drug-drug interactions when ifenprodil is co-administered with other drugs that are substrates, inhibitors, or inducers of this enzyme. nih.govpatsnap.com The liver and small intestine are the primary sites of CYP3A4 activity. medsafe.govt.nz

Integration of Metabolite Data with Metabolic Pathway Mapping for Research

For ifenprodil, the data generated from in vitro and in vivo metabolite studies are used to construct proposed biotransformation pathways. researchgate.net These pathways visually represent the conversion of ifenprodil through various metabolic steps, including the formation of hydroxylated intermediates and the ultimate glucuronide conjugates. researchgate.netnih.gov Tools and platforms for metabolomics data analysis can be used to perform pathway enrichment analysis, which helps to identify the most significantly affected biological pathways. metaboanalyst.ca This comprehensive mapping is essential for optimizing the development of new drug candidates by identifying metabolically labile sites and predicting potential metabolic bottlenecks. researchgate.netnih.gov

Analytical Methodologies for Research and Preclinical Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the necessary specificity and sensitivity for the analysis of threo-ifenprodil hemitartrate in complex biological samples.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated bioanalytical RP-HPLC method has been established for the quantification of ifenprodil (B1662929) in rat plasma. japsonline.com This technique offers a balance of sensitivity, simplicity, specificity, and cost-effectiveness. japsonline.com In one such method, the separation was achieved on a Waters HPLC Alliance 2695 separation module equipped with a PDA detector. japsonline.com The analyte, ifenprodil, was successfully eluted with a retention time of 2.362 minutes, and the total run time was optimized to 8 minutes. japsonline.com The preparation of the standard solution involved dissolving the drug in acetonitrile (B52724) to a concentration of 2,000 ng/ml. japsonline.com For plasma sample preparation, a protein precipitation method using acetonitrile is employed. japsonline.com

A key aspect of this RP-HPLC method is its validation, which includes assessing system suitability. This is achieved by injecting samples with a known concentration of ifenprodil (e.g., 2,000 ng/ml) at the beginning and end of each batch to ensure consistent performance of the chromatographic system. japsonline.com The percentage coefficient of variation (%CV) for both peak area and retention time for ifenprodil and the internal standard are calculated to confirm the system's precision. japsonline.com

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS)

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (MS/MS). An HPLC-MS/MS method has been developed for the determination of ifenprodil in human plasma. researchgate.netnih.gov This method utilizes a liquid-liquid extraction technique with ethyl acetate (B1210297) to isolate ifenprodil and an internal standard, such as ketoconazole, from the plasma matrix. researchgate.netnih.gov The chromatographic separation is performed using a mobile phase consisting of methanol (B129727) and 6 mmol/L ammonium (B1175870) acetate (pH adjusted to 7.40) in a 90:10 (v/v) ratio. researchgate.netnih.gov

The mass spectrometer is operated in the positive ion mode, employing an electrospray source. researchgate.netnih.gov Quantification is achieved using selected reaction monitoring (SRM), with a specific transition of m/z 326.1 → 308.2 for ifenprodil. researchgate.netnih.gov This highly specific detection allows for the quantification and identification of ifenprodil at very low concentrations, with a total run time of 6.0 minutes. researchgate.netnih.gov

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful bioanalytical tool used for the quantification of threo-ifenprodil hemitartrate and its analogs in both plasma and brain homogenate samples. acs.org In a study investigating a novel GluN2B-selective NMDA receptor negative allosteric modulator, plasma and brain homogenate samples from Sprague-Dawley rats were analyzed using an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode. acs.org

Sample preparation for this method involves centrifugation of plasma and brain homogenate to clarify the supernatant, from which fractions are collected for injection into the LC-MS/MS system. acs.org The concentration of the parent compound in each sample is determined by comparing its response to a standard curve. acs.org This methodology has proven effective in pharmacokinetic studies, measuring brain and plasma concentrations over several hours following administration. acs.org For instance, in one study, brain and plasma concentrations of a related compound were measured at 30, 120, and 240 minutes post-injection. acs.org

Bioanalytical Method Validation for Preclinical Samples (e.g., Rat Plasma, Brain Tissue)

The validation of bioanalytical methods is a critical process that ensures the reliability and accuracy of the data generated from preclinical samples. This process adheres to strict guidelines to confirm that the method is suitable for its intended purpose. japsonline.comnih.gov

Specificity and Selectivity Assessments

Specificity and selectivity are fundamental parameters in bioanalytical method validation. The goal is to demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample matrix, such as metabolites, impurities, or other endogenous substances. japsonline.com

In the RP-HPLC method for ifenprodil in rat plasma, specificity was assessed by analyzing six different blank rat plasma samples. japsonline.com The resulting chromatograms were examined for any interfering peaks at the retention time of ifenprodil and the internal standard. japsonline.com The absence of co-eluting peaks from endogenous substances confirmed the specificity of the method. japsonline.com Similarly, for HPLC-MS/MS methods, the high selectivity is inherent to the SRM mode, which monitors a specific precursor-to-product ion transition, minimizing the likelihood of interference. researchgate.netnih.gov

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial for determining the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the validated RP-HPLC method for ifenprodil, the LOD was found to be 60 ng/ml, with a signal-to-noise (S/N) ratio of 3. japsonline.com The LOQ was established at 200 ng/ml, with an S/N ratio of 10. japsonline.com For the more sensitive HPLC-MS/MS method for ifenprodil in human plasma, the detection limit was significantly lower at 0.08 µg/L (or 0.08 ng/ml). researchgate.netnih.gov The assay demonstrated linearity over a range of 0.25 to 50 µg/L. researchgate.netnih.gov

Table 1: Chromatographic Conditions for Threo-Ifenprodil Hemitartrate Analysis This table is interactive. Users can sort and filter the data.

Technique Matrix Column Mobile Phase Detection Retention Time Reference
RP-HPLC Rat Plasma Waters HPLC Alliance 2695 Ammonium formate (B1220265) (pH 2.5) and Acetonitrile (60:40% W/V) PDA Detector 2.362 min japsonline.com
HPLC-MS/MS Human Plasma Not Specified Methanol and 6 mmol/L Ammonium Acetate (pH 7.40) (90:10, v/v) ESI-MS/MS (SRM) Not Specified researchgate.netnih.gov
LC-MS/MS Rat Plasma & Brain Homogenate Not Specified Not Specified MRM Not Specified acs.org

Table 2: Bioanalytical Method Validation Parameters for Ifenprodil This table is interactive. Users can sort and filter the data.

Parameter RP-HPLC (Rat Plasma) HPLC-MS/MS (Human Plasma) Reference
Linearity Range 200 - 4000 ng/ml 0.25 - 50 µg/L japsonline.comresearchgate.netnih.gov
LOD 60 ng/ml 0.08 µg/L japsonline.comresearchgate.netnih.gov
LOQ 200 ng/ml 0.25 µg/L japsonline.comresearchgate.netnih.gov
Specificity No interference from endogenous components High selectivity with SRM japsonline.comresearchgate.netnih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the interaction of compounds like threo-ifenprodil hemitartrate with their target receptors. sygnaturediscovery.com These assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their sensitivity and robustness. giffordbioscience.com They are widely used to determine key parameters such as the dissociation constant (Kd) of a radioligand, the density of binding sites (Bmax), and the inhibition constant (Ki) of unlabeled competitor compounds. giffordbioscience.comrevvity.comnih.gov The three main types of radioligand binding assays are saturation, competitive, and kinetic assays. giffordbioscience.comnih.gov

Ifenprodil is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. revvity.com Radioligand binding assays are therefore essential for studying its affinity and selectivity for this receptor subtype. revvity.com

Use of Tritiated Ligands (e.g., [3H]Ifenprodil, [3H]OF-NB1)

Tritiated ligands, which are labeled with tritium (B154650) (³H), are crucial tools for characterizing opioid and other receptors through radioreceptor binding assays. For studying the ifenprodil binding site on the NMDA receptor, [³H]ifenprodil has been the most commonly used radioligand. revvity.comresearchgate.net Saturation experiments using [³H]ifenprodil on porcine hippocampus membranes revealed a high-affinity binding site with a dissociation constant (Kd) value of approximately 23.0 nM. nih.gov

However, a significant limitation of [³H]ifenprodil is its poor selectivity, as it also interacts with other receptors, such as sigma receptors. researchgate.net This lack of selectivity can complicate the interpretation of results in drug screening assays. researchgate.net To address this, more selective radioligands have been developed. researchgate.net A notable example is the tritiated version of OF-NB1, [³H]OF-NB1, which was created to circumvent the limitations of the unselective [³H]ifenprodil in competitive binding assays for the GluN1/2B receptor. researchgate.net

Table 2: Comparison of Tritiated Ligands for GluN2B Receptor Characterization

LigandPrimary UseKey FindingLimitation/AdvantageReference
[³H]IfenprodilCharacterizing the ifenprodil binding site on NMDA receptorsBinds with high affinity (Kd ≈ 23 nM) to porcine hippocampal membranes.Limitation: Poor selectivity, also binds to sigma receptors. researchgate.netnih.gov
[³H]OF-NB1Selective assessment of GluN1/2B candidate drugsDeveloped as a more selective alternative to [³H]ifenprodil.Advantage: Circumvents the selectivity limitations of [³H]ifenprodil. researchgate.net

Advanced Research Applications and Future Directions

Utility as a Molecular Probe for NMDA Receptor Subtype Characterization and Discrimination

Threo-ifenprodil hemitartrate is widely recognized and utilized as a pharmacological tool for the characterization and discrimination of NMDA receptor subtypes. jneurosci.org The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. mdpi.comoncotarget.com The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its functional and pharmacological properties. mdpi.commdpi.com

Ifenprodil (B1662929) exhibits a remarkable selectivity for NMDA receptors containing the GluN2B subunit. jneurosci.orgresearchgate.nethellobio.com It acts as a non-competitive antagonist, binding to a unique site at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. mdpi.comrupress.orgacs.org This binding is voltage-independent and distinct from the agonist binding sites for glutamate (B1630785) and glycine (B1666218). jneurosci.orgresearchgate.netnih.gov The affinity of ifenprodil for GluN1/GluN2B receptors is significantly higher, with IC50 values in the nanomolar range, compared to its micromolar affinity for receptors containing GluN2A, GluN2C, or GluN2D subunits. abcam.com Specifically, its affinity for GluN2B-containing receptors is approximately 400-fold greater than for GluN2A-containing receptors. researchgate.net

This high degree of selectivity allows researchers to pharmacologically isolate and study the function of GluN2B-containing NMDA receptors in various neuronal preparations, from cultured neurons to brain slices. researchgate.netnih.gov For instance, the application of ifenprodil can help determine the contribution of GluN2B-mediated currents to total NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). mdpi.com By comparing the effects of ifenprodil with those of broad-spectrum NMDA receptor antagonists or antagonists selective for other subunits, scientists can elucidate the specific roles of GluN2B-containing receptors in synaptic plasticity, neuronal development, and disease models. nih.gov

Table 1: Selectivity of Ifenprodil for NMDA Receptor Subtypes

NMDA Receptor Subtype Ifenprodil IC50 Reference
GluN1/GluN2B ~0.15 µM abcam.com
GluN1/GluN2A >30 µM abcam.com
GluN1/GluN2C >30 µM abcam.com
GluN1/GluN2D >30 µM abcam.com

Applications in Investigating Mechanisms of Glutamate-Mediated Excitotoxicity

Glutamate-mediated excitotoxicity is a pathological process implicated in a variety of neurological disorders, including ischemic stroke and neurodegenerative diseases. mdpi.com This process is characterized by excessive activation of glutamate receptors, particularly NMDA receptors, leading to a massive influx of calcium ions (Ca2+) and subsequent neuronal cell death. mdpi.com Threo-ifenprodil hemitartrate has been instrumental in investigating the specific contribution of GluN2B-containing NMDA receptors to these excitotoxic cascades. hellobio.comnih.gov

Research has shown that ifenprodil can protect neurons from glutamate-induced excitotoxicity. hellobio.comnih.govacs.org Its neuroprotective effects are attributed to its selective blockade of GluN2B-containing NMDA receptors, which are thought to be key mediators of excitotoxic signaling pathways. mdpi.comcardiologyresearchjournal.com Studies have demonstrated that ifenprodil can prevent delayed calcium dysregulation (DCD), a critical event in excitotoxic neuronal death. nih.goviu.edu

The location of GluN2B-containing receptors may also be a factor in their role in excitotoxicity. These receptors are enriched at extrasynaptic sites, which are preferentially activated under conditions of excessive glutamate release, such as during ischemia. mdpi.comcardiologyresearchjournal.com By selectively inhibiting these extrasynaptic receptors, ifenprodil may spare the synaptic NMDA receptors that are crucial for normal physiological functions like learning and memory. mdpi.com

Furthermore, ifenprodil's mechanism of action may involve an interesting interplay with other modulators of NMDA receptor function. For example, it has been shown to increase the proton sensitivity of the receptor, a property that may contribute to its neuroprotective effects in the acidic environment characteristic of ischemic tissue. researchgate.net The use of ifenprodil in research models allows for the dissection of the signaling pathways downstream of GluN2B activation that lead to cell death, providing valuable insights into the molecular mechanisms of excitotoxicity. nih.gov

Potential for Modulating Lysosomal Function in Research Models (e.g., Glioblastoma Studies)

Recent research has uncovered a novel application for ifenprodil in the investigation of lysosomal function, particularly in the context of cancer research. Lysosomes are cellular organelles responsible for degradation and recycling, and their dysfunction has been implicated in various diseases, including cancer. nih.govplos.org

In patient-derived glioblastoma (GBM) cells, ifenprodil has been shown to induce lysosomal membrane damage. nih.govresearchgate.net This effect leads to the release of calcium from lysosomes, which in turn triggers mitochondrial reactive oxygen species (ROS)-mediated cytotoxicity and apoptosis in the cancer cells. nih.govresearchgate.net This finding is significant as it suggests that targeting lysosomal integrity could be a promising therapeutic strategy for glioblastoma. nih.govresearchgate.net

The effect of ifenprodil on lysosomes appears to be linked to the process of lysophagy, a selective form of autophagy that removes damaged lysosomes. nih.govresearchgate.net When autophagy is inhibited, the cytotoxic effects of ifenprodil are enhanced, highlighting a vulnerability in GBM cells that can be exploited. nih.govresearchgate.net The synergistic effect of ifenprodil and the autophagy inhibitor chloroquine (B1663885) on inhibiting the spheroid formation of GBM cells further supports this concept. nih.govresearchgate.net

This application of ifenprodil as a tool to induce lysosomal membrane damage opens up new avenues for research into the role of lysosomes in cancer biology and the development of novel anti-cancer therapies. nih.govresearchgate.net It allows for the study of the cellular response to lysosomal stress and the identification of other clinically approved drugs that may share this mechanism of action. nih.gov

Future Directions in Designing Next-Generation GluN2B-Selective Modulators

While threo-ifenprodil hemitartrate has been an invaluable research tool, its therapeutic potential has been limited by factors such as poor bioavailability and off-target effects, including interactions with adrenergic, serotonergic, and sigma receptors. mdpi.comnih.gov These limitations have spurred the development of next-generation GluN2B-selective negative allosteric modulators (NAMs) that retain the desirable selectivity of ifenprodil while possessing improved pharmacokinetic and safety profiles. nih.gov

One promising approach involves the structural modification of the ifenprodil scaffold. For example, transforming the flexible ifenprodil structure into a more rigid 3-benzazepine scaffold has been shown to reduce affinity for non-NMDA receptors while maintaining selectivity for GluN2B-containing NMDA receptors. nih.gov These novel compounds represent a starting point for the development of highly active and selective GluN2B NAMs. nih.gov

Another area of development focuses on creating compounds with different chemical scaffolds that still target the ifenprodil binding site on the NMDA receptor. nih.gov For instance, piperazine-containing compounds have been developed that are structurally distinct from ifenprodil but bind to the same pocket at the GluN1/GluN2B interface. nih.gov These new chemical entities are being evaluated for their potential as analgesics and for their ability to mitigate opioid tolerance. acs.orgnih.gov

The ultimate goal is to design compounds with high selectivity for GluN2B-containing receptors, improved brain penetration, and minimal off-target activity. nih.gov Such next-generation modulators could have significant therapeutic potential for a range of neurological and psychiatric disorders where GluN2B-containing NMDA receptors are implicated, including chronic pain and depression. mdpi.com The ongoing research in this area, informed by a deeper understanding of the structure and function of the NMDA receptor, holds promise for the development of safer and more effective therapies. mdpi.comacs.org

Q & A

Q. What is the molecular mechanism of threo Ifenprodil hemitartrate as a GluN2B-preferring NMDA receptor antagonist, and how does this inform experimental design?

this compound acts as a non-competitive NMDA receptor antagonist with selectivity for GluN2B subunits. Its binding at the polyamine site inhibits receptor activity, as evidenced by IC50 values of 0.15 μM for NR1/NR2B receptors versus >30 μM for other subunit combinations (NR1/NR2A/C/D) . To study its mechanism, researchers should use electrophysiological assays (e.g., patch-clamp recordings) in heterologous systems expressing GluN2B subunits. Dose-response curves should validate subunit specificity, while control experiments with non-target subunits (e.g., GluN2A) confirm selectivity .

Q. How do the solubility properties of this compound impact its preparation for in vitro studies?

The compound is soluble in water (15 mM) and DMSO (100 mM), enabling flexibility in stock solution preparation. For neurophysiological studies, aqueous solutions are preferred to avoid solvent interference. Researchers should prepare fresh stock solutions to prevent degradation and validate concentrations using spectrophotometry or HPLC. Pre-treatment stability assays (e.g., over 24 hours at 4°C) ensure consistent activity .

Q. What are the standard protocols for assessing this compound’s effects on synaptic plasticity in rodent models?

Acute brain slice preparations (e.g., hippocampal or cortical slices) are commonly used. Protocols involve incubating slices in artificial cerebrospinal fluid (aCSF) containing 1–10 μM this compound, followed by long-term potentiation (LTP) or depression (LTD) induction via high-frequency stimulation. Data should be normalized to baseline responses and compared with vehicle controls. Include washout phases to confirm reversibility of effects .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations to minimize off-target effects in neuropharmacological studies?

Dose optimization requires balancing efficacy (GluN2B blockade) with specificity. Start with low concentrations (0.1–1 μM) and incrementally increase while monitoring off-target receptor activity (e.g., σ-1 receptors or HERG channels) using competitive binding assays. Pharmacokinetic modeling (e.g., Hill equations) can predict receptor occupancy. Cross-validate findings with genetic knockdown models (e.g., GluN2B-deficient mice) to isolate compound-specific effects .

Q. What methodologies address contradictory findings in this compound’s subunit selectivity across different experimental models?

Contradictions may arise from variations in receptor composition (e.g., triheteromeric NMDA receptors in native tissues vs. diheteromeric in recombinant systems). To resolve this, use single-cell RNA sequencing to profile subunit expression in the target tissue. Pair this with selective pharmacological blockers (e.g., Ro 25-6981 for GluN2B) and cross-correlate results with computational docking simulations to assess binding affinity under different subunit configurations .

Q. How can researchers integrate this compound’s effects into broader studies of NMDA receptor signaling pathways?

Combine electrophysiological data with transcriptomic or proteomic analyses (e.g., RNA-seq, phosphoproteomics) to map downstream pathways. For example, this compound’s inhibition of GluN2B receptors alters ERK/CREB signaling in hypertension models, which can be quantified via Western blotting. Use pathway enrichment tools (e.g., Gene Ontology) to identify networks modulated by GluN2B blockade, and validate findings with rescue experiments (e.g., constitutive ERK activation) .

Methodological Frameworks

What criteria should guide the formulation of research questions on this compound’s role in disease models?

Apply the FINER framework:

  • Feasible : Ensure access to GluN2B-specific assays (e.g., recombinant systems).
  • Interesting : Focus on understudied areas (e.g., threo Ifenprodil’s effects on neuroinflammation).
  • Novel : Investigate interactions with emerging targets (e.g., amyloid-β in Alzheimer’s models).
  • Ethical : Adhere to animal welfare guidelines for in vivo studies.
  • Relevant : Align with clinical needs (e.g., stroke recovery or chronic pain) .

Q. How should researchers design experiments to validate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Use compartmental modeling to correlate plasma/tissue concentrations (measured via LC-MS/MS) with functional outcomes (e.g., NMDA receptor currents). Include time-course studies to assess onset/duration of action. For in vivo work, employ microdialysis in target brain regions (e.g., prefrontal cortex) to measure drug levels alongside behavioral readouts (e.g., social interaction tests in rodents) .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. For multi-group comparisons (e.g., age or sex differences), apply two-way ANOVA with post-hoc corrections (e.g., Tukey’s test). Include power analyses to justify sample sizes and mitigate Type II errors. Open-source tools like R or Python’s SciPy suite enhance reproducibility .

Q. How can researchers ensure rigor when replicating studies involving this compound?

Follow FAIR data principles:

  • Findable : Deposit raw data (e.g., electrophysiology traces) in repositories like Zenodo.
  • Accessible : Share protocols via protocols.io .
  • Interoperable : Use standardized metadata (e.g., MIAME for genomics).
  • Reusable : Document batch numbers and purity certificates for the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.